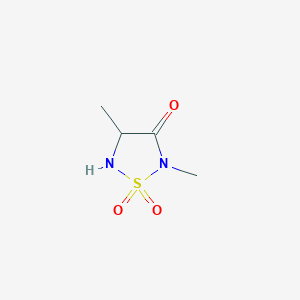

2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide

Description

2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is a heterocyclic sulfone derivative featuring a five-membered ring containing sulfur, nitrogen, and oxygen atoms. Its scaffold is characterized by a 1,2,5-thiadiazolidinone core substituted with methyl groups at positions 2 and 4, and two sulfonyl oxygen atoms. This compound belongs to a class of mechanism-based inhibitors that interact with the active sites of enzymes, particularly serine proteases like human leukocyte elastase (HLE), proteinase 3 (PR3), and cathepsin G (Cat G) . The scaffold’s rigidity and sulfone groups enable predictable substrate-like docking to enzyme subsites, making it a versatile platform for inhibitor design .

Properties

IUPAC Name |

2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3S/c1-3-4(7)6(2)10(8,9)5-3/h3,5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMRIRINSXHPBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(S(=O)(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide typically involves the reaction of appropriate sulfonyl chlorides with amines under controlled conditions. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with hydrazine hydrate, followed by cyclization to form the desired thiadiazolidine ring . The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives with different oxidation states.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfonic acids, reduced thiadiazolidine derivatives, and substituted thiadiazolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Inhibition of Protein Tyrosine Phosphatases

One of the primary applications of 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is in the design of inhibitors for protein tyrosine phosphatases (PTPs). PTPs play a crucial role in regulating cellular processes by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is associated with various diseases, including diabetes and cancer.

- Human Leukocyte Elastase Inhibition : Research indicates that derivatives of 1,2,5-thiadiazolidin-3-one 1,1-dioxide can serve as potent inhibitors of human leukocyte elastase (HLE), an enzyme involved in inflammatory responses. The attachment of phosphate leaving groups to this scaffold has resulted in highly effective time-dependent inhibitors .

- Protein Tyrosine Phosphatase 1B Inhibition : Compounds derived from this scaffold have shown significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment. Studies report half-maximal inhibitory concentration (IC50) values ranging from 0.41 to 4.68 μM for synthesized derivatives . The most potent compound identified was MY17, which demonstrated reversible noncompetitive inhibition against PTP1B.

Antimycobacterial Activity

Recent studies have also investigated the potential of thiadiazolidinone derivatives in combating tuberculosis (TB), caused by Mycobacterium tuberculosis. The structural modifications inspired by thiazolidine-2,4-dione have led to the synthesis of new compounds with promising antimycobacterial activity.

- Synergistic Effects with Existing Drugs : Some derivatives exhibited high antimycobacterial activity with minimum inhibitory concentrations (MICs) between 0.078 and 0.283 µM. These compounds also showed synergistic effects when combined with first-line TB treatments such as isoniazid or rifampicin . This suggests their potential use as coadjuvants in TB therapy.

Summary of Findings

The following table summarizes the key findings related to the applications of 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to various biological effects, such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

1,2,5-Thiadiazolidin-3-one 1,1-Dioxide Derivatives

The parent scaffold (without methyl substituents) has been extensively modified. For example:

- 5-(4-Methoxybiphenyl-3-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide (T1D) demonstrated enhanced binding affinity to PTP1B via hydrophobic interactions .

- Sulfonamide derivatives (e.g., compound 4a in ) showed potent inhibition of human tryptase (IC₅₀ = 0.8 µM) but lacked activity against elastase and papain, highlighting scaffold-dependent selectivity .

Isothiazolidin-3-one 1,1-Dioxide (II)

This scaffold differs by replacing one nitrogen with a sulfur atom. In comparative studies, thiadiazolidinone-based inhibitors (e.g., compound I) exhibited superior potency against HLE (Kᵢ = 0.4 nM) compared to isothiazolidinone derivatives (Kᵢ = 12 nM), likely due to enhanced hydrogen bonding with the S1 pocket .

1,2,3,5-Thiatriazolidin-3-one 1,1-Dioxide

This scaffold incorporates an additional nitrogen atom. Derivatives like 13a () were designed for non-covalent PR3 inhibition but showed reduced specificity compared to thiadiazolidinone-based covalent inhibitors .

Enzyme Selectivity and Potency

Key Findings :

PTP1B Inhibition

The scaffold was adapted for protein tyrosine phosphatase 1B (PTP1B) inhibition. For example:

Antiviral Activity

Scaffold replacement in norovirus inhibitors (e.g., compound 21) resulted in inactivity, emphasizing the critical role of the heterocyclic ring’s electronic properties .

Quantitative Structure-Activity Relationship (QSAR) Insights

A QSAR study () identified key descriptors for serine protease inhibition:

- Electron-withdrawing groups at the 5-position enhance electrophilicity, facilitating covalent bond formation.

- Hydrophobic substituents (e.g., biphenyl in T1D) improve binding to hydrophobic enzyme subsites .

Biological Activity

Overview

2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is a heterocyclic compound belonging to the thiadiazolidine family. Its molecular formula is C₄H₈N₂O₃S, and it possesses significant biological activity that has been the subject of various studies. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

The biological activity of 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide primarily involves its interaction with specific enzymes and proteins. It has been shown to inhibit various serine proteases, including human neutrophil elastase (HNE), which plays a role in inflammatory processes and tissue remodeling. The compound can bind to the active sites of these enzymes, altering their conformation and inhibiting their activity .

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits selective inhibition of HNE while showing no activity against other proteases like PR3 .

- Cellular Pathway Interaction : It may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of thiadiazolidinones exhibit antimicrobial properties. The structural features of 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide are critical for its effectiveness against various pathogens .

Anticancer Properties

Studies have highlighted the potential anticancer effects of this compound. It has shown promise in inhibiting cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest .

Inhibition Studies

A significant study investigated the interaction of thiadiazolidinone derivatives with HNE. The results demonstrated that specific structural modifications could enhance inhibitory potency. For instance:

| Compound | k_inact/K_M (M⁻¹s⁻¹) | Selectivity |

|---|---|---|

| 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide | High | Selective for HNE |

| Other derivatives | Variable | Non-selective |

This table illustrates how structural variations affect the biological activity of these compounds .

Case Study: Anticancer Activity

In a recent investigation into the anticancer properties of thiadiazolidinone derivatives, 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide was tested against a panel of cancer cell lines. The results showed a concentration-dependent reduction in cell viability across multiple types:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MCF-7 | 18 |

These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Comparison with Similar Compounds

The structural uniqueness of 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide lies in its two methyl groups at positions 2 and 4. This modification enhances its stability and specificity compared to other thiadiazolidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,5-Thiadiazolidin-3-one 1,1-dioxide | Lacks methyl groups | Moderate activity |

| 4-Aryl-1,2,5-thiadiazolidin-3-one | Contains aryl groups | Variable activity |

| 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one | Two methyl groups | High selectivity and potency |

This comparison highlights how subtle changes in structure can lead to significant differences in biological activity.

Q & A

Q. Basic

- NMR : and NMR identify substituent positions (e.g., methyl groups at C2/C4) and confirm the 1,1-dioxide configuration via sulfur-related deshielding effects .

- X-ray crystallography : Resolves stereoelectronic effects, such as non-planar ring conformations due to steric hindrance from methyl groups .

Advanced

Contradictions in spectral data (e.g., unexpected coupling constants) may arise from dynamic stereochemistry. Time-resolved NMR or low-temperature crystallography can capture transient conformers .

What computational methods are suitable for modeling the electronic properties of 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide?

Q. Advanced

- DFT : B3LYP/6-311+G(d,p) basis sets predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity trends, such as nucleophilic attack at the carbonyl group .

- Molecular Dynamics (MD) : Simulates solvent interactions and predicts solubility, critical for biological assay design .

How can researchers address discrepancies in reported biological activities of thiadiazolidinone derivatives?

Advanced

Contradictions often stem from:

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Structural analogs : Subtle substituent changes (e.g., methoxy vs. methyl groups) alter binding affinities .

Methodological solutions : - Dose-response standardization : Use IC values normalized to control compounds .

- Co-crystallization studies : Validate target engagement (e.g., enzyme-inhibitor complexes) .

What strategies mitigate side reactions during functionalization of the thiadiazolidinone core?

Q. Advanced

- Protecting groups : Temporarily block reactive sites (e.g., carbonyl) during electrophilic substitution .

- Regioselective catalysts : Pd/Cu-mediated cross-coupling directs modifications to specific positions (e.g., C5 over C3) .

- Kinetic control : Short reaction times (<2 hrs) prevent over-oxidation of sulfur centers .

How can factorial design optimize the synthesis of 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide?

Advanced

A 2 factorial design evaluates three factors:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 5 | 10 |

| Solvent | DMF | Ethanol |

Response surface methodology identifies optimal conditions (e.g., 70°C, 7.5 mol% catalyst in DMF/ethanol mixtures) to maximize yield while minimizing impurity formation .

What are the challenges in scaling up lab-scale synthesis, and how can they be addressed?

Q. Advanced

- Heat dissipation : Exothermic oxidation steps require jacketed reactors with precise temperature control .

- Purification : Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) for cost-effective scalability .

- Byproduct management : In-line FTIR monitors reaction progress to halt cycles at >95% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.